2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole core is then acylated using an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.
Substitution: The final step involves the substitution of the hydrogen atom at the 4-position of the phenyl ring with a propoxy group. This can be achieved using a nucleophilic substitution reaction with a suitable propoxy reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Oxidized derivatives of the indole core.
Reduction Products: Alcohol derivatives of the acetamide moiety.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for the treatment of cancer and inflammatory diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Lacks the propoxy group, which may affect its biological activity and solubility.
2-(1H-indol-3-yl)-2-oxo-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a propoxy group, which can influence its chemical reactivity and biological properties.
Uniqueness: 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-24-14-9-7-13(8-10-14)21-19(23)18(22)16-12-20-17-6-4-3-5-15(16)17/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYAPVQPOCBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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